Intermediate Aqueous Self-Diffusion Coefficient Differentiates Sodium 3-Hydroxybenzoate from Ortho and Para Isomers
Sodium 3-hydroxybenzoate (m-HB) exhibits an aqueous self-diffusion coefficient intermediate between the ortho and para isomers, a rank-order confirmed by molecular dynamics simulations using both SPC and SPC/E water models [1]. This intermediate mobility stems from a hydrogen-bonding pattern distinct from the internal hydrogen bond of o-HB and the extensive water structuring of p-HB [2].
| Evidence Dimension | Aqueous self-diffusion coefficient (relative rank order) |
|---|---|
| Target Compound Data | m-HB (3-hydroxybenzoate): intermediate mobility |
| Comparator Or Baseline | o-HB (2-hydroxybenzoate): highest mobility; p-HB (4-hydroxybenzoate): lowest mobility |
| Quantified Difference | Rank order: o-HB > m-HB > p-HB |
| Conditions | Molecular dynamics simulation at 298.15 K, two concentrations, SPC and SPC/E water models |
Why This Matters
For applications requiring controlled diffusion rates (e.g., controlled release, membrane transport studies), sodium 3-hydroxybenzoate offers a distinct intermediate transport profile unavailable with ortho or para isomers.
- [1] Gujt J, Bešter-Rogač M, Spohr E. Ion mobility and clustering of sodium hydroxybenzoates in aqueous solutions: a molecular dynamics simulation study. Phys Chem Chem Phys. 2014;16(36):19314-19326. View Source
- [2] Desnoyers JE, Pagé R, Perron G, Fortier JL, Leduc PA, Platford RF. Thermodynamic and Transport Properties of Sodium Benzoate and Hydroxy Benzoates in Water at 25 °C. Can J Chem. 1973;51(13):2129-2137. View Source
